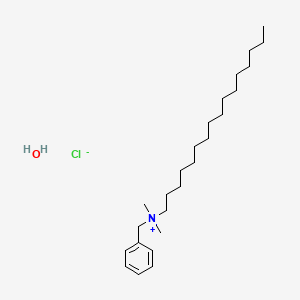

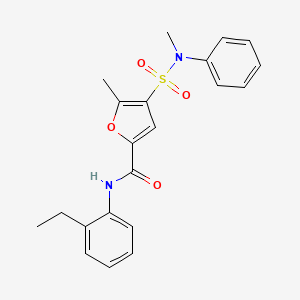

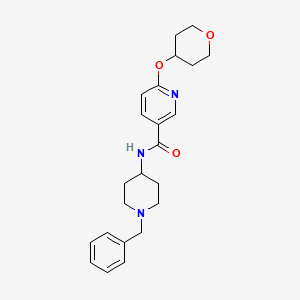

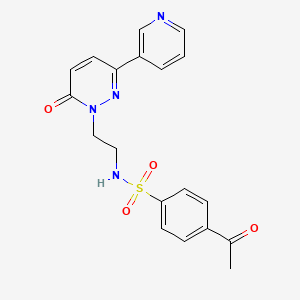

![molecular formula C22H23N3O3S B2672722 Allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 946274-97-1](/img/structure/B2672722.png)

Allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

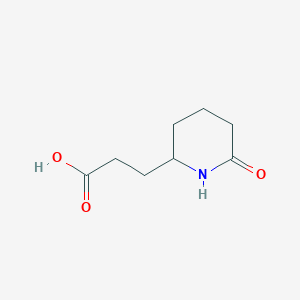

The compound is a derivative of pyrido[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Molecular Structure Analysis

The compound contains several functional groups including an allyl group, a thioether, a carboxylate ester, and a pyrido[2,3-d]pyrimidine core. These functional groups can influence the compound’s reactivity and properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the allyl group could undergo reactions typical of alkenes, such as addition reactions. The thioether could act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylate ester could make the compound polar and potentially soluble in polar solvents .Scientific Research Applications

- The tetrahydropyrido[2,3-d]pyrimidine scaffold has shown promise as a potential anticancer agent. Researchers have explored derivatives of this compound for their cytotoxic activity against cancer cells. By modifying the substituents on the allylthio group, scientists aim to enhance selectivity and efficacy against specific cancer types .

- Allylthio-substituted compounds often exhibit interesting antimicrobial properties. Researchers have investigated the antibacterial and antifungal potential of this tetrahydropyrido[2,3-d]pyrimidine derivative. Understanding its mechanism of action and optimizing its structure could lead to novel antimicrobial agents .

- Inflammation plays a crucial role in various diseases. The allylthio moiety in this compound might contribute to anti-inflammatory effects. Investigating its impact on inflammatory pathways and cytokine modulation could reveal therapeutic opportunities .

- The tetrahydropyrido[2,3-d]pyrimidine core has been explored as a scaffold for enzyme inhibitors. Researchers have studied derivatives of this compound as potential inhibitors of specific enzymes involved in diseases such as cancer, neurodegenerative disorders, and metabolic conditions .

- The carboxylate group in this compound can act as a metal chelator. Researchers have investigated its ability to bind to metal ions (e.g., copper, iron) and explored potential applications in metal-based therapies or imaging agents .

- Tetrahydropyrido[2,3-d]pyrimidine derivatives have been used in materials science. Their unique electronic properties make them interesting candidates for organic semiconductors, sensors, and optoelectronic devices. Researchers have explored their self-assembly behavior and charge transport properties .

Anticancer Agents

Antimicrobial Activity

Anti-inflammatory Agents

Enzyme Inhibitors

Metal Chelators

Materials Science

Mechanism of Action

properties

IUPAC Name |

prop-2-enyl 7-methyl-5-(2-methylphenyl)-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-5-11-28-21(27)16-14(4)23-19-18(17(16)15-10-8-7-9-13(15)3)20(26)25-22(24-19)29-12-6-2/h5-10,17H,1-2,11-12H2,3-4H3,(H2,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVKYDFPVMJKMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2C3=C(NC(=C2C(=O)OCC=C)C)N=C(NC3=O)SCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2672640.png)

![4-(benzylamino)-1,3-dimethyl-N-(1-methyl-3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2672642.png)

![N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide](/img/structure/B2672644.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2672651.png)

![N-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide](/img/structure/B2672654.png)

![N-cyclopentyl-8-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2672657.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2672659.png)

![4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2672661.png)